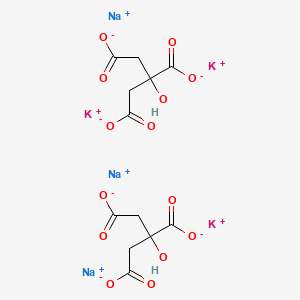
tripotassium;trisodium;2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium hydrogen citrate is a compound commonly used as a urine alkalinizing agent. It is indicated for the treatment and prevention of uric acid, oxalate, phosphate, and cystine stones . This compound helps to neutralize the acidity of urine, thereby preventing the formation of kidney stones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium sodium hydrogen citrate involves the reaction of citric acid with potassium citrate and sodium citrate. The mixture is dissolved in purified water at a temperature range of 10-100°C. After complete dissolution, the solution undergoes vacuum drying to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation method involves dissolving tripotassium citrate monohydrate, trisodium citrate dihydrate, and citric acid in boiling deionized water. The reaction is carried out under reflux, followed by cooling and drying to obtain potassium sodium hydrogen citrate hydrate .
Chemical Reactions Analysis
Types of Reactions: Potassium sodium hydrogen citrate primarily undergoes neutralization reactions due to its role as an alkalinizing agent. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions: The compound reacts with acids to form salts and water. For example, it can react with hydrochloric acid to form potassium chloride, sodium chloride, and citric acid.
Major Products Formed: The major products formed from the reactions of potassium sodium hydrogen citrate are typically salts and water, depending on the specific acids or bases it reacts with.
Scientific Research Applications
Potassium sodium hydrogen citrate has a wide range of applications in scientific research:
Chemistry: It is used in studies related to the alkalization of solutions and the prevention of crystallization.
Medicine: It is widely used in the treatment and prevention of kidney stones.
Industry: It is used in the formulation of pharmaceuticals and as a buffering agent in various industrial processes.
Mechanism of Action
Potassium sodium hydrogen citrate works by increasing the pH of urine, making it less acidic. This alkalization process helps to dissolve uric acid stones and prevent the formation of new stones. The compound achieves this by modifying the renal handling of citrate, increasing urinary citrate levels, and raising urinary pH .
Comparison with Similar Compounds
Potassium Citrate: Used for similar purposes in the treatment of kidney stones and urine alkalization.
Sodium Bicarbonate: Another common urine alkalinizing agent used in clinical settings.
Comparison: Potassium sodium hydrogen citrate is more effective in maintaining higher urinary pH levels compared to sodium bicarbonate. It also has a more significant impact on the circadian rhythm of urine pH, making it a preferred choice for long-term management of urinary conditions .
Properties
CAS No. |
85187-43-5 |
|---|---|
Molecular Formula |
C12H10K3Na3O14 |
Molecular Weight |
564.46 g/mol |
IUPAC Name |
tripotassium;trisodium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3K.3Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;6*+1/p-6 |
InChI Key |
BHXSBUYOVZWOPP-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-((3S,8S,10R,13R,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) tetracos-15-enoate](/img/structure/B10827718.png)
![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)
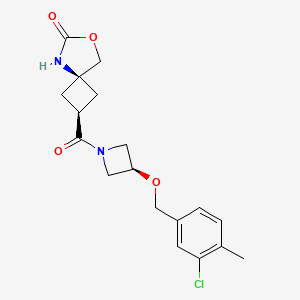

![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)
![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)
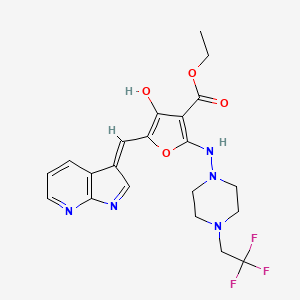
![N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)
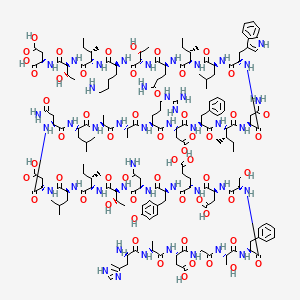
![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)
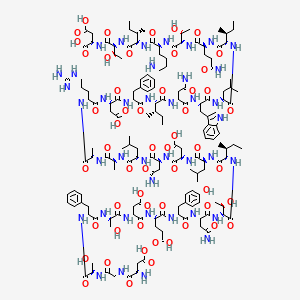
![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

![N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide](/img/structure/B10827795.png)
